molecular formula C16H12BrN3 B11808798 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

Cat. No.: B11808798
M. Wt: 326.19 g/mol
InChI Key: GXGTXIRGMQGGCH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor under illumination. This method ensures efficient mixing and consistent reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine depends on its specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is unique due to the presence of multiple pyridine rings, which can enhance its electronic properties and reactivity compared to similar compounds with benzene rings. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

InChI

InChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2

InChI Key

GXGTXIRGMQGGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr

Origin of Product

United States

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